REACTION_CXSMILES
|
C[C:2]1[C:3]([CH3:16])=[C:4]([C:7]([C:9]2SC=C(C)C=2C)=[O:8])[S:5][CH:6]=1.[Br:17]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:16][C:3]1[CH:2]=[CH:6][S:5][C:4]=1[C:7]([CH3:9])=[O:8]
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Name
|
methyl 3-methyl-2-thienylketone
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Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(SC1)C(=O)C=1SC=C(C1C)C)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated cautiously
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove succinimide
|
Type
|
WASH
|
Details
|
washed first with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to obtain 16 g
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(SC=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |